molecular formula C21H24N2O4S2 B2519150 (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681814-22-2

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2519150
CAS No.: 681814-22-2
M. Wt: 432.55
InChI Key: VANJJXIUCPKLFS-VKAVYKQESA-N
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Description

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a rhodanine-thiazolidinone core, a privileged scaffold widely recognized in medicinal chemistry for its diverse biological activities . This core structure is strategically functionalized with a benzoate ester and a piperidinyl-containing side chain, which may influence the compound's physicochemical properties and biological interactions. Compounds based on the (Z)-5-ylidene-4-thioxothiazolidinone structure have demonstrated significant potential in scientific research, particularly as antimicrobial agents . Structural analogs have shown potent in vitro antibacterial and antifungal activity, with some derivatives exhibiting efficacy that surpasses standard antibiotics like ampicillin and streptomycin by 10 to 50-fold against a range of Gram-positive and Gram-negative bacteria . Molecular docking studies suggest that the antibacterial mechanism of such analogs may involve the inhibition of essential bacterial enzymes like MurB, while their antifungal activity could be linked to the inhibition of fungal CYP51 (14α-demethylase) . Beyond antimicrobial applications, the rhodanine-vinyl-benzoate structure is a key motif explored in patent literature for treating a wide spectrum of conditions, including viral infections, cancers, neurodegenerative diseases, and inflammatory disorders . The incorporation of the piperidin-1-yl moiety is a common strategy in drug design to modulate properties such as solubility, bioavailability, and receptor binding affinity. This compound is intended for research use only, specifically for in silico modeling, in vitro screening, and as a key intermediate in the synthesis of novel bioactive molecules for investigating new therapeutic pathways. Researchers can leverage this compound to explore structure-activity relationships and develop new chemical entities.

Properties

IUPAC Name

methyl 4-[(Z)-[4-oxo-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-27-20(26)16-9-7-15(8-10-16)14-17-19(25)23(21(28)29-17)13-5-6-18(24)22-11-3-2-4-12-22/h7-10,14H,2-6,11-13H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANJJXIUCPKLFS-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a thiazolidinone moiety linked to a piperidine group and a benzoate structure, which contributes to its potential biological interactions. The structural formula can be represented as follows:

 Z methyl 4 4 oxo 3 4 oxo 4 piperidin 1 yl butyl 2 thioxothiazolidin 5 ylidene methyl benzoate\text{ Z methyl 4 4 oxo 3 4 oxo 4 piperidin 1 yl butyl 2 thioxothiazolidin 5 ylidene methyl benzoate}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds with similar structural features have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives exhibited antibacterial activity exceeding that of common antibiotics such as ampicillin and streptomycin by 10–50 fold, with minimal inhibitory concentrations (MIC) as low as 0.004 mg/mL for the most potent derivatives .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Target BacteriaActivity Level
Compound A0.004Enterobacter cloacaeHighly Sensitive
Compound B0.008Escherichia coliResistant
Compound C0.006Staphylococcus aureusSensitive
Compound D0.005Pseudomonas aeruginosaModerate

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazolidinone derivatives exhibited potent cytotoxicity against glioblastoma multiforme cells, with some compounds showing IC50 values in the low micromolar range .

Table 2: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell LineMechanism of Action
Compound E1.5Glioblastoma multiformeApoptosis induction
Compound F2.3MCF-7 (Breast cancer)Cell cycle arrest
Compound G0.9HeLa (Cervical cancer)DNA damage

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, thiazolidinones exhibit various other pharmacological effects, including anti-inflammatory, antioxidant, and antidiabetic activities. The presence of the piperidine ring enhances these effects by facilitating interactions with multiple biological targets .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of thiazolidinone derivatives against a panel of bacterial strains, demonstrating that some compounds significantly inhibited bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity in Cancer Research : In vitro studies on glioblastoma cells revealed that specific thiazolidinone derivatives led to a marked decrease in cell viability, indicating their potential use in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones, including those related to (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazolidinone structures can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound ABacillus cereus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
Compound CStaphylococcus aureus0.25 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer potential. Studies indicate that thiazolidinone derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase . The structure of this compound allows it to interact with these enzymes effectively.

Case Study: Anticancer Activity
In a study focused on the synthesis of thiazolidinone derivatives, researchers found that certain compounds exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase . This suggests a strong potential for developing new anticancer therapies based on this compound class.

Biological Mechanisms

The biological mechanisms underlying the activities of this compound include:

  • Enzyme Inhibition : Compounds with thiazolidinone cores can inhibit enzymes critical for DNA synthesis and repair, thereby affecting cancer cell viability.
  • Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Research Implications and Gaps

  • Antimicrobial Potential: Structural similarity to ’s active compounds supports prioritizing H. pylori assays for the target compound .
  • Metabolic Studies : Comparative PPARγ binding assays with pioglitazone could clarify the impact of the thioxo group .
  • Synthetic Optimization : Lessons from ’s silyl protection strategy may aid in improving the target compound’s stability .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate?

  • Answer : The compound is synthesized via multi-step reactions involving:

  • Knoevenagel condensation to form the thiazolidinone core.
  • Mitsunobu or nucleophilic substitution for piperidine incorporation.
  • Esterification to finalize the benzoate moiety.
    Critical parameters include solvent choice (e.g., DCM, THF), temperature (0–80°C), and catalysts (e.g., triethylamine, DMAP). Reaction progress is monitored via TLC and HPLC, with purification by column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

  • Answer : Advanced analytical techniques are employed:

  • NMR spectroscopy (¹H, ¹³C) confirms stereochemistry and substituent positions.
  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • HRMS validates molecular weight and purity (e.g., observed vs. calculated m/z).
  • X-ray crystallography resolves the (Z)-configuration of the exocyclic double bond .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Early studies suggest:

  • Antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL).
  • Anticancer potential via apoptosis induction in leukemia cell lines (IC₅₀: 12–25 µM).
  • Anti-inflammatory effects through COX-2 inhibition (IC₅₀: ~5 µM).
    Assays include MTT for cytotoxicity and ELISA for enzyme inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Answer : Yield optimization strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps.
  • Catalyst screening : DMAP improves esterification efficiency by 20–30%.
  • Temperature control : Lower temperatures (0–5°C) reduce byproduct formation in condensation steps.
  • Continuous flow reactors : Improve reproducibility in multi-step syntheses (yield increase: 15–20%) .

Q. How should researchers address contradictions in biological assay data?

  • Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Differences in cell lines (e.g., Jurkat vs. K562) or serum content.
  • Compound stability : Hydrolysis of the ester group in aqueous media (validate via HPLC post-assay).
  • Metabolic interference : Piperidine metabolism in hepatic microsomes (use CYP450 inhibitors).
    Standardize protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Answer :

  • Molecular docking : Predicts binding to targets like EGFR or COX-2 (Autodock Vina, Glide).
  • QSAR modeling : Links substituent electronegativity (e.g., thioxo group) to bioactivity (r² > 0.85).
  • DFT calculations : Reveals charge distribution effects on reactivity (e.g., HOMO-LUMO gaps).
    Validate predictions with in vitro mutagenesis or isotopic labeling .

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